N-(1-adamantyl)-2-ethylhexanamide
Description
N-(1-Adamantyl)-2-ethylhexanamide is an amide derivative featuring a 1-adamantyl group linked to a 2-ethylhexanamide chain. The adamantyl moiety, a rigid bicyclic hydrocarbon, is known for enhancing lipophilicity and metabolic stability in drug design, while the 2-ethylhexanamide chain may improve solubility and bioavailability.
Properties
Molecular Formula |
C18H31NO |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N-(1-adamantyl)-2-ethylhexanamide |
InChI |
InChI=1S/C18H31NO/c1-3-5-6-16(4-2)17(20)19-18-10-13-7-14(11-18)9-15(8-13)12-18/h13-16H,3-12H2,1-2H3,(H,19,20) |
InChI Key |
UMKOKPWYLPTABZ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NC12CC3CC(C1)CC(C3)C2 |
Canonical SMILES |
CCCCC(CC)C(=O)NC12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Adamantyl Carboxamides: AKB48 and Quinolinecarboxamides
AKB48 (N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide)
- Structure : Combines adamantyl with an indazole-3-carboxamide group.
- Activity: Binds to cannabinoid receptors CB1 and CB2 with nanomolar affinity (Ki = 5.34 nM for murine CB1, 3.24 nM for human CB1), indicating potent psychoactive effects .
- Comparison : Unlike AKB48, N-(1-adamantyl)-2-ethylhexanamide lacks an aromatic heterocycle, which may reduce receptor specificity but enhance passive diffusion due to its aliphatic chain.
Quinolinecarboxamides (e.g., (S)-2-(1-adamantyl)-N-(1-formyl-2-phenylethyl)-4-quinolinecarboxamide)
Adamantyl Thioamides: Antimicrobial and Hypoglycemic Agents
N-(1-Adamantyl)carbothioamides (e.g., compounds 5a–e)
Adamantyl Sulfonamides: Lack of Antibacterial Activity
N-(1-Adamantyl)sulfonamides
- Structure : Sulfonamide (-SO₂-NH-) functional group.
- Activity: No antibacterial activity observed despite structural similarity to active thioamides .
- Comparison : Highlights the critical role of functional group selection; the amide in this compound may strike a balance between stability and bioactivity.
Branched Alkyl Amides: Structural Effects on Physicochemical Properties
N-Ethyl-2-methyl-2-(1-methylethyl)hexanamide
Brominated Adamantyl Amides: Reactivity and Stability
N1-(1-Adamantyl)-2-bromo-2-methylpropanamide
- Structure : Bromine substituent on the alkyl chain.
Data Tables
Table 1: Structural and Functional Comparison of Adamantyl-Containing Compounds
*Hypothetical data based on structural calculation.
Key Findings and Implications
Functional Group Impact : Thioamides exhibit antimicrobial activity but may suffer from metabolic instability, whereas sulfonamides lack efficacy despite structural similarity .
Adamantyl Role : The adamantyl group enhances lipophilicity across all compounds, improving blood-brain barrier penetration (e.g., AKB48 ).
Chain Modifications : Linear chains (as in this compound) may optimize solubility and bioavailability compared to branched or halogenated analogs .
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